Capsanthol - 33981-79-2

Capsanthol

Catalog Number: EVT-1570860
CAS Number: 33981-79-2
Molecular Formula: C40H58O3
Molecular Weight: 586.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Capsanthol is predominantly extracted from the fruits of Capsicum species, especially sweet peppers. The compound is synthesized in the plant as part of its defense mechanism against herbivores and pathogens. The extraction process typically involves solvent extraction or supercritical fluid extraction methods to isolate capsanthol from the pepper's fruit tissues.

Classification

Capsanthol is classified as a capsaicinoid, a group of compounds responsible for the spicy flavor in peppers. It is structurally related to capsaicin but differs in its chemical composition and sensory properties. Capsanthol is recognized for its non-pungent nature, making it an attractive alternative for flavoring without the heat associated with other capsaicinoids.

Synthesis Analysis

Methods

The synthesis of capsanthol can be achieved through various methods:

  1. Natural Extraction: This involves extracting capsanthol directly from Capsicum fruits using solvents like ethanol or methanol.
  2. Chemical Synthesis: Laboratory synthesis may involve the reaction of specific precursors under controlled conditions to yield capsanthol.
  3. Biotechnological Methods: Recent advancements have explored the use of microbial fermentation to produce capsanthol from simpler substrates.

Technical Details

In natural extraction, the process typically includes drying the pepper fruits, grinding them into a powder, and then using a solvent extraction technique to dissolve and separate capsanthol from other components. The extract is then purified using techniques such as column chromatography.

In synthetic methods, specific organic reactions are employed, often involving multiple steps that require careful control of temperature and pH to ensure high yields and purity of capsanthol.

Molecular Structure Analysis

Structure

Capsanthol has a molecular formula of C18H24O3 and features a complex structure that includes multiple carbon rings and hydroxyl groups. Its structural representation highlights its unique arrangement of atoms, contributing to its functional properties.

Data

  • Molecular Weight: 288.39 g/mol
  • Melting Point: Approximately 70-72 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Capsanthol can undergo various chemical reactions typical for organic compounds:

  1. Oxidation: Capsanthol can be oxidized to form more polar derivatives.
  2. Esterification: It can react with acids to form esters, which may enhance its flavoring properties.
  3. Hydrolysis: In aqueous environments, capsanthol may hydrolyze to yield simpler compounds.

Technical Details

The reactions are typically carried out under controlled laboratory conditions using catalysts or specific reagents to facilitate the process while minimizing by-products.

Mechanism of Action

Process

Capsanthol exhibits several biological activities that contribute to its potential health benefits:

  • Antioxidant Activity: Capsanthol can scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It modulates inflammatory pathways, potentially alleviating symptoms associated with chronic inflammation.

Data

Research indicates that capsanthol's antioxidant capacity is comparable to other known antioxidants, making it a candidate for further studies in dietary supplements and functional foods.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystals or white powder
  • Odor: Mild characteristic odor
  • Taste: Non-pungent compared to other capsaicinoids

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert under standard conditions.

Relevant analyses indicate that capsanthol maintains its integrity under various pH levels but may degrade at extreme temperatures or prolonged exposure to light.

Applications

Scientific Uses

Capsanthol has several applications across different fields:

  1. Food Industry: Used as a natural colorant and flavor enhancer due to its non-pungent profile.
  2. Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
  3. Cosmetics: Explored as an ingredient in skincare products for its beneficial effects on skin health.

Research continues to explore the full range of applications for capsanthol, particularly in enhancing food products while promoting health benefits through dietary intake.

Introduction to Capsanthin

Definition and Classification within Carotenoids

Capsanthin (C₄₀H₅₆O₃; molar mass 584.885 g/mol) belongs to the xanthophyll subclass of carotenoids, characterized by oxygen atom incorporation into its terpenoid backbone [2] [5]. Its systematic IUPAC name is (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one, reflecting its chiral centers and ketone functionality [2]. Within ripe Capsicum fruits, capsanthin exists primarily as fatty acid esters (e.g., dilaurate, dimyristate), which enhance its stability in lipophilic environments [1] [4].

  • Taxonomic Specificity: Capsanthin and its structural analog capsorubin are exclusive to the Capsicum genus, distinguishing them from widely distributed carotenoids like β-carotene or lutein [1] [6].
  • Chromogenic Role: This pigment dominates the carotenoid profile in red peppers, constituting 30–60% of total carotenoids, while remaining undetectable in yellow/orange cultivars lacking functional capsanthin-capsorubin synthase (CCS) [1] [4].
  • Antioxidant Hierarchy: With eleven conjugated double bonds, a cyclopentane ring, and a keto group, capsanthin demonstrates superior radical-quenching capacity compared to many carotenoids, as measured by singlet oxygen quenching assays [2] [8].

Table 1: Distribution of Key Carotenoids in Fully Ripened *Capsicum annuum* Fruits [1] [4]*

CarotenoidChemical ClassRelative Abundance (%)Color Contribution
CapsanthinKetoxanthophyll31.7–59.0Deep red
β-CaroteneCarotene8.2–12.3Orange
CapsorubinKetoxanthophyll5.1–7.5Red-purple
ZeaxanthinXanthophyll4.5–6.8Yellow
ViolaxanthinXanthophyll3.2–5.6Yellow

Historical Context and Discovery in Capsicum Species

The isolation and characterization of capsanthin emerged from early 20th-century investigations into paprika pigments:

  • Initial Identification: In 1919, Götz and Zechmeister first isolated capsanthin in crystalline form from Hungarian paprika, noting its intense red hue and solubility in organic solvents [1] [4].
  • Structural Elucidation: By the 1930s, Kuhn and Winterstein identified capsanthin as a dihydroxy-κ-carotenone through oxidative degradation, establishing its distinct κ-end group (cyclopentanol ring) contrasting with the conventional β-ionone rings of most carotenoids [4] [6].
  • Biosynthetic Milestone: The enzyme capsanthin-capsorubin synthase (CCS), catalyzing the conversion of antheraxanthin and violaxanthin into capsanthin via keto formation and carbon double-bond rearrangement, was cloned in the 1990s [1]. Its absence explains the lack of red pigmentation in non-pungent or yellow pepper varieties.

Table 2: Key Historical Advances in Capsanthin Research [1] [4] [6]

YearResearcher(s)Contribution
1919Götz & ZechmeisterFirst isolation of crystalline capsanthin
1933Kuhn & WintersteinIdentified κ-cyclic end group and ketone function
1950Cholnoky et al.Confirmed esterified forms in paprika oleoresin
1996Bouvier et al.Cloned capsanthin-capsorubin synthase (CCS) gene
2003Pérez-Gálvez et al.Demonstrated capsanthin absorption in human chylomicrons

Structural Uniqueness Among Xanthophylls

Capsanthin’s molecular architecture confers distinctive chemical and functional properties:

  • Keto-Cyclopentanol System: Unlike typical xanthophylls with β- or ε-ionone rings, capsanthin possesses one β-ionone ring and one κ-ring (3-hydroxy-4,5,5-trimethylcyclopent-2-en-1-one). This κ-ring contains a conjugated ketone at C6' (carbonyl group) and a chiral hydroxyl at C3' [2] [6].
  • Stereochemistry: Capsanthin has three chiral centers (C3, C3', and C5') with absolute configurations 3R, 3'S, and 5'R. This stereochemistry governs its optical activity ([α]D = +36° in benzene) and influences its biological interactions [2] [4].
  • Esterification Propensity: The C3 and C3' hydroxyl groups readily form diesters with fatty acids (e.g., lauric, myristic) in planta. This esterification shields reactive groups, enhancing stability against oxidation and heat during food processing [1] [4].
  • Extended Conjugation: The polyene chain features 11 conjugated double bonds plus a keto group in resonance with the κ-ring, creating a chromophore absorbing maximally at 460–485 nm (in ethanol), which manifests as intense red [2] [6]. This system also enables potent antioxidant activity by delocalizing unpaired electrons.

Table 3: Spectroscopic and Physical Properties of Capsanthin [2] [4] [6]

PropertyValue/CharacteristicConditions/Solvent
Melting Point181–182°CCrystalline form
UV-Vis λmax211, 286, 466, 497 nmEthanol
Specific Rotation [α]D+36° ± 2°Benzene (c = 0.08)
Molecular FormulaC₄₀H₅₆O₃--
Major MS Fragments (m/z)584 [M]⁺, 566 [M–H₂O]⁺, 547 [M–2H₂O]⁺EI-MS

Properties

CAS Number

33981-79-2

Product Name

Capsanthol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-19-hydroxy-19-(4-hydroxy-1,2,2-trimethylcyclopentyl)-3,7,12,16-tetramethylnonadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

InChI

InChI=1S/C40H58O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,37,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

SLVPCYNKKSBCNL-DKLMTRRASA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C

Synonyms

capsanthol

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C2(CC(CC2(C)C)O)C)O)/C)/C

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